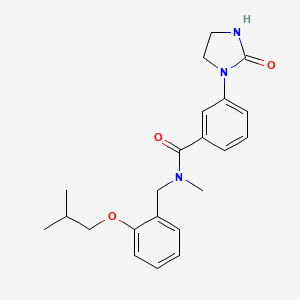![molecular formula C14H22N2O3S B4533107 N-methyl-3-{methyl[4-(methylsulfonyl)benzyl]amino}butanamide](/img/structure/B4533107.png)
N-methyl-3-{methyl[4-(methylsulfonyl)benzyl]amino}butanamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves complex processes, including the use of specific reagents and conditions to achieve desired structures. For instance, the synthesis of Poly[(4-aminophenyl)sulfonyl]butanediamide (PASB) polymers involves succinyl chloride and substituted 4-amino-1-benzenesulphonamide, highlighting the intricate steps and reagents involved in creating such sulfonamide-based compounds (Padaki et al., 2013).
Molecular Structure Analysis
The molecular and electronic structure of sulfonamide compounds can be characterized using various techniques, such as X-ray crystallography. For example, two new structural isomers of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride were synthesized and analyzed, revealing their organized molecular crystal structures and the importance of hydrogen bonds in their framework (Rublova et al., 2017).
Chemical Reactions and Properties
The chemical behavior of such compounds includes their reactivity under various conditions. Research on similar sulfonamide structures has shown reactions with chlorosulfonyl isocyanate leading to water-resistant and stable compounds, indicating the chemical robustness of sulfonamide groups (Masui et al., 2004).
Physical Properties Analysis
Physical properties, such as solubility and stability, are crucial for understanding the behavior of these compounds under different environmental conditions. The synthesis of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides, for example, revealed insights into their antiproliferative activity and interaction with microtubule activity, highlighting the physical interactions at the molecular level (Stefely et al., 2010).
Chemical Properties Analysis
The chemical properties of N-methyl-3-{methyl[4-(methylsulfonyl)benzyl]amino}butanamide and related compounds, such as their reactivity and bonding characteristics, are essential for their potential applications. Studies on similar compounds have demonstrated their reactivity and the formation of stable products under specific conditions, providing insights into their chemical behaviors (Turcotte et al., 2012).
Propriétés
IUPAC Name |
N-methyl-3-[methyl-[(4-methylsulfonylphenyl)methyl]amino]butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3S/c1-11(9-14(17)15-2)16(3)10-12-5-7-13(8-6-12)20(4,18)19/h5-8,11H,9-10H2,1-4H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYMXUQBQMDWNFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)NC)N(C)CC1=CC=C(C=C1)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-[(4-methyl-5-phenyl-2-thienyl)carbonyl]tetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B4533027.png)
![N-methyl-N-(tetrahydro-2H-pyran-2-ylmethyl)-5-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazole-3-carboxamide](/img/structure/B4533036.png)
![6-methyl-5-[5-(1-methyl-3-propyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl]-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B4533037.png)
![4-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-1,4-oxazepane](/img/structure/B4533041.png)
![N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-[1-(4,4,4-trifluorobutyl)-4-piperidinyl]propanamide](/img/structure/B4533048.png)
![N-[1-(4-chlorobenzyl)-3-piperidinyl]-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide](/img/structure/B4533053.png)
amino]butan-1-ol](/img/structure/B4533058.png)
![N-[2-(2-methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)ethyl]-3-[(2-methylprop-2-en-1-yl)oxy]benzamide](/img/structure/B4533066.png)
![N-{2-[2-(dimethylamino)ethoxy]-3-methoxybenzyl}-1-(3-methylpyridin-2-yl)ethanamine](/img/structure/B4533077.png)
![N-[4-(1H-indol-2-yl)phenyl]-1-(methoxyacetyl)prolinamide](/img/structure/B4533079.png)
![1-butyl-4-[4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzoyl]-2-piperazinone](/img/structure/B4533086.png)
![2-methyl-1-{3-[3-(6-methyl-2-propyl-4-pyrimidinyl)phenyl]-1H-pyrazol-1-yl}-2-propanol](/img/structure/B4533095.png)

![N-[(1-morpholin-4-ylcyclohexyl)methyl]-3-(1,2-oxazinan-2-yl)propanamide](/img/structure/B4533136.png)